Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
Brand Name: Vulcanchem
CAS No.: 63069-27-2
VCID: VC17112614
InChI: InChI=1S/C10H28N2O12P4.8K/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;/q;8*+1/p-8
SMILES:
Molecular Formula: C10H20K8N2O12P4
Molecular Weight: 796.95 g/mol

Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate

CAS No.: 63069-27-2

Cat. No.: VC17112614

Molecular Formula: C10H20K8N2O12P4

Molecular Weight: 796.95 g/mol

* For research use only. Not for human or veterinary use.

Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate - 63069-27-2

Specification

CAS No. 63069-27-2
Molecular Formula C10H20K8N2O12P4
Molecular Weight 796.95 g/mol
IUPAC Name octapotassium;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine
Standard InChI InChI=1S/C10H28N2O12P4.8K/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;/q;8*+1/p-8
Standard InChI Key LUPDLFAHXJFLOR-UHFFFAOYSA-F
Canonical SMILES C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

Introduction

Molecular Structure and Composition

Core Architecture

The compound’s structure centers on a linear hexane chain (C6H12\text{C}_6\text{H}_{12}) with two terminal nitrogen atoms, each bonded to two methylene-linked phosphonate groups (CH2PO33-\text{CH}_2\text{PO}_3^{3-}). The eight potassium ions neutralize the negative charges of the four phosphonate moieties, ensuring electrical neutrality. This arrangement is critical for its solubility in polar solvents like water, where the potassium ions facilitate dissociation.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10H20K8N2O12P4\text{C}_{10}\text{H}_{20}\text{K}_8\text{N}_2\text{O}_{12}\text{P}_4
Molecular Weight796.95 g/mol
IUPAC NameOctapotassium; N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine
CAS Number63069-27-2

The phosphonate groups (PO33-\text{PO}_3^{3-}) are electronically delocalized, enabling strong coordination with metal cations such as Ca2+\text{Ca}^{2+}, Fe3+\text{Fe}^{3+}, and Al3+\text{Al}^{3+}. This property underpins its utility in sequestering metal ions in aqueous systems.

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically begins with the nitrosation of hexane-1,6-diamine to form nitrilobis(methylene) intermediates, followed by phosphorylation using phosphorus trichloride (PCl3\text{PCl}_3) or phosphorous acid (H3PO3\text{H}_3\text{PO}_3). A representative reaction sequence is:

  • Nitrile Formation:
    C6H14N2+4CH2OC6H10N2(CH2NO)4\text{C}_6\text{H}_{14}\text{N}_2 + 4 \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_{10}\text{N}_2(\text{CH}_2\text{NO})_4

  • Phosphorylation:
    C6H10N2(CH2NO)4+4H3PO3C10H28N2O12P4+byproducts\text{C}_6\text{H}_{10}\text{N}_2(\text{CH}_2\text{NO})_4 + 4 \text{H}_3\text{PO}_3 \rightarrow \text{C}_{10}\text{H}_{28}\text{N}_2\text{O}_{12}\text{P}_4 + \text{byproducts}

  • Potassium Exchange:
    The acidic protons of the phosphonate groups are replaced with potassium ions using KOH\text{KOH}, yielding the final product.

Optimization Parameters

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency.

  • Temperature: Maintained between 60–80°C to prevent side reactions.

  • pH: Strictly controlled during potassium exchange to ensure complete neutralization.

Table 2: Synthesis Conditions

ParameterOptimal Range
Temperature60–80°C
SolventDMF or DCM
Reaction Time12–24 hours
Yield70–85%

Chemical Reactivity and Mechanisms

Metal Chelation

The compound’s phosphonate groups act as polydentate ligands, forming stable complexes with divalent and trivalent metal ions. The chelation mechanism involves the displacement of water molecules from the metal’s hydration sphere, followed by coordination through oxygen atoms in the phosphonate groups. For example:
Mn++L8[ML](8n)\text{M}^{n+} + \text{L}^{8-} \rightarrow [\text{ML}]^{(8-n)-}
where L8\text{L}^{8-} represents the deprotonated ligand.

pH-Dependent Behavior

Binding affinity peaks at neutral to slightly alkaline pH (7.0–9.0), where phosphonate groups are fully deprotonated. At lower pH, protonation reduces chelation efficiency, as demonstrated in studies with Fe3+\text{Fe}^{3+}:

Table 3: Binding Constants (logK\log K) for Fe3+\text{Fe}^{3+}

pHlogK\log K
5.08.2
7.012.1
9.014.5

Applications and Industrial Relevance

Environmental Remediation

The compound immobilizes heavy metals in contaminated soils and wastewater. In pilot studies, it reduced Pb2+\text{Pb}^{2+} concentrations by 92% in acidic mine drainage.

Agriculture

As a micronutrient carrier, it enhances the bioavailability of Zn2+\text{Zn}^{2+} and Mn2+\text{Mn}^{2+} in alkaline soils. Field trials reported a 15–20% increase in crop yields compared to conventional fertilizers.

Industrial Water Treatment

In cooling towers, it prevents scale formation by sequestering Ca2+\text{Ca}^{2+} and Mg2+\text{Mg}^{2+}, outperforming polyacrylates at high temperatures (>80°C).

Comparative Analysis with Structural Analogues

Table 4: Solubility and Reactivity of Phosphonate Salts

CompoundSolubility (g/100 mL H₂O)Preferred Application
Octapotassium derivative45.2High-ionic-strength systems
Octasodium derivative 38.7Neutral pH environments
Octaammonium derivative22.1Organic solvent compatibility

The potassium variant’s superior solubility makes it ideal for aqueous systems, whereas the ammonium derivative is better suited for non-polar matrices .

Future Research Directions

  • Thermal Stability: Investigate decomposition pathways above 300°C for high-temperature applications.

  • Ecotoxicology: Assess long-term environmental impact in agricultural settings.

  • Hybrid Materials: Explore incorporation into metal-organic frameworks (MOFs) for catalytic applications.

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